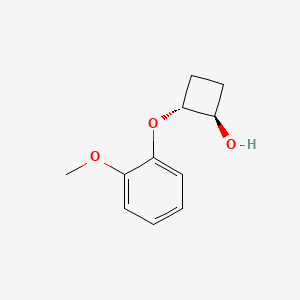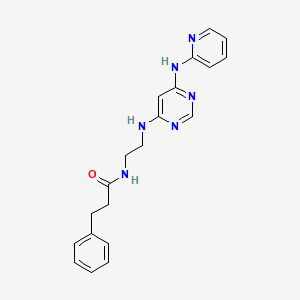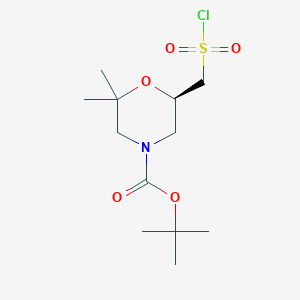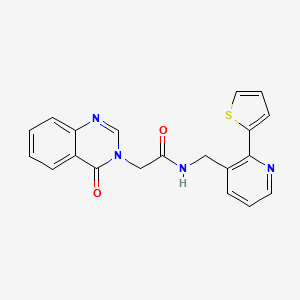
(1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves the methods and processes used to create the compound. It may include the reactants used, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Wissenschaftliche Forschungsanwendungen
Stereodivergent Syntheses and Applications in Peptide Mimics
Research has shown the efficient synthesis of derivatives starting from compounds related to "(1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol," leading to the creation of enantiomeric β-amino acids and dipeptides. These compounds represent the first reported β-amino acid oligomers containing two directly linked cyclobutane residues, showcasing their potential in designing peptide mimics and novel organic materials (Izquierdo et al., 2002).
Mechanistic Insights into Chemical Reactions
The study of derivatives similar to "(1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol" has provided valuable insights into the stereochemistry and mechanisms of chemical reactions such as the reverse ene reaction of cyclobutanes. These findings contribute to a deeper understanding of stereoelectronic control in systems with marginal energetic benefits of concerted processes, which is crucial for designing stereoselective synthetic strategies (Getty & Berson, 1991).
Development of New Synthetic Methods
Innovative synthetic methodologies utilizing cyclobutane-containing compounds have been developed for the preparation of o-methoxyphenol-containing polycyclic systems. These methodologies enable the synthesis of a wide range of o-methoxy-substituted aromatic alcohols, highlighting the versatility of cyclobutane derivatives in organic synthesis and the development of new materials (Barluenga et al., 1999).
Exploration of Nonbenzenoid Aromatic Compounds
The study of cyclobutane derivatives has also led to the exploration of nonbenzenoid aromatic compounds, providing insights into the formation and properties of unique molecules such as benzo[3,4]cyclobuta[1,2]cyclohepten-6-one derivatives. These compounds have been investigated for their spectral data, contributing to the understanding of their structural characteristics and potential applications (Sato et al., 1977).
Contributions to Asymmetric Syntheses
Research into cyclobutane derivatives has made significant contributions to asymmetric syntheses, enabling enantioselective syntheses of complex molecules. These studies demonstrate the utility of cyclobutane-containing compounds in the field of asymmetric synthesis, providing efficient routes to biologically active molecules and potential candidates for biomedical applications (Engler et al., 1999).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-4-2-3-5-11(10)14-9-7-6-8(9)12/h2-5,8-9,12H,6-7H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIIKLPIKDTJRO-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1O[C@@H]2CC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2674002.png)

![2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2674005.png)


![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2674015.png)
![2-[4-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B2674016.png)


![1-Piperidin-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2674019.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)butanamide](/img/structure/B2674020.png)
![3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2674021.png)

